N~1~-(4-Azidophenyl)butane-1,4-diamine
Description
N⁴-(4-Azidophenyl)butane-1,4-diamine is a bifunctional organic compound featuring a butane-1,4-diamine backbone substituted at the N⁴ position with a 4-azidophenyl group.
Properties
CAS No. |
176325-15-8 |
|---|---|
Molecular Formula |
C10H15N5 |
Molecular Weight |
205.26 g/mol |
IUPAC Name |
N'-(4-azidophenyl)butane-1,4-diamine |
InChI |
InChI=1S/C10H15N5/c11-7-1-2-8-13-9-3-5-10(6-4-9)14-15-12/h3-6,13H,1-2,7-8,11H2 |
InChI Key |
LLUXEVHXZFQAGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCCCCN)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-Azidophenyl)butane-1,4-diamine typically involves the reaction of 4-azidobenzyl chloride with 1,4-diaminobutane under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for N1-(4-Azidophenyl)butane-1,4-diamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing safety measures to handle the azide group, which can be potentially explosive.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The azide group in N1-(4-Azidophenyl)butane-1,4-diamine can undergo substitution reactions, particularly with nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols.
Reduction: Hydrogen gas with a palladium catalyst.
Cycloaddition: Alkynes under copper(I) catalysis.
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: N1-(4-Aminophenyl)butane-1,4-diamine.
Cycloaddition: 1,2,3-Triazole derivatives.
Scientific Research Applications
Chemistry: N1-(4-Azidophenyl)butane-1,4-diamine is used as a building block in organic synthesis, particularly in the preparation of triazole-containing compounds through click chemistry.
Biology: In biological research, this compound can be used to modify biomolecules through azide-alkyne cycloaddition, enabling the study of protein interactions and cellular processes.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism by which N1-(4-Azidophenyl)butane-1,4-diamine exerts its effects depends on the specific application. In click chemistry, the azide group reacts with alkynes to form stable triazole rings, facilitating the attachment of various functional groups to target molecules. This reaction is highly specific and efficient, making it valuable in both research and industrial applications.
Comparison with Similar Compounds
Key Observations :
- Target vs. Quinoline Derivative : The quinoline-substituted diamine is utilized in antiparasitic applications via Sonogashira coupling. The target’s azidophenyl group may offer distinct bioactivity or serve as a handle for bioconjugation.
- Target vs. Naphthalene Derivative : The naphthalene-containing diamine enhances material properties, whereas the azidophenyl group could enable photoresponsive or crosslinking applications.
- Target vs. Acetylated Phenylenediamine : The acetyl groups in N,N'-diacetyl-1,4-phenylenediamine reduce reactivity, limiting it to lab research. In contrast, the azide group in the target compound likely increases chemical versatility.
Physicochemical Properties and Stability
- N,N'-Diacetyl-1,4-phenylenediamine : Molecular weight 192.22 g/mol (C₁₀H₁₂N₂O₂). Acetylation enhances stability but reduces reactivity.
- Target Compound : The azide group may confer photolability or thermal instability, requiring specialized storage conditions.
Comparative Data Table
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